molecular formula C5H10O5 B3344462 l-Arabinofuranose CAS No. 7261-25-8

l-Arabinofuranose

Cat. No. B3344462
CAS RN: 7261-25-8
M. Wt: 150.13 g/mol
InChI Key: HMFHBZSHGGEWLO-HWQSCIPKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Arabinofuranose is a fundamental pentose sugar with a five-membered ring structure . It serves as the mirror-image enantiomer to D-arabinofuranose . It is involved in the degradation of lignocelluloses and has a positive effect on the activity of other enzymes acting on lignocelluloses .


Synthesis Analysis

This compound plays a vital role in the synthesis of D-ribose, a key molecule in various biochemical pathways, including metabolomics . The α-l-arabinofuranosidases (α-l-AFases) are accessory enzymes that cleave α-l-arabinofuranosidic linkages and act synergistically with other hemicellulases and pectic enzymes for the complete hydrolysis of hemicelluloses and pectins .


Molecular Structure Analysis

This compound has a molecular formula of C5H10O5 . It falls within the class of organic compounds known as pentoses, which consist of monosaccharides featuring a carbohydrate structure composed of five carbon atoms .


Chemical Reactions Analysis

The α-l-arabinofuranosidases (α-l-AFases) are enzymes that catalyze the hydrolysis of terminal non-reducing α-1,2-, α-1,3- or α-1,5-linked α-L-Ara f residues from arabinose-substituted polysaccharides or shorter oligosaccharides . These enzymes warrant substantial research efforts because they represent potential rate-limiting enzymes in the degradation of lignocelluloses from agricultural residues .

Mechanism of Action

Like other glycoside hydrolases, α-l-AFases mediate glycosidic bond cleavage via acid/base-assisted catalysis employing two major mechanisms, giving rise to either an overall retention or an inversion of the anomeric configuration .

Future Directions

α-l-AFases have received increased attention primarily due to their role in the degradation of lignocelluloses as well as their positive effect on the activity of other enzymes acting on lignocelluloses . They are used in many biotechnological applications including the wine industry, clarification of fruit juices, digestion enhancement of animal feedstuffs, and as a natural improver for bread . They could be used to improve existing technologies and to develop new technologies . Considering the potential and future prospects of α-l-AFases, substantial research efforts are warranted .

properties

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4+,5?/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFHBZSHGGEWLO-HWQSCIPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]1[C@@H]([C@H](C(O1)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40331542
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

7261-25-8, 13221-22-2
Record name l-arabinofuranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40331542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Arabinofuranose
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012325
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
l-Arabinofuranose
Reactant of Route 2
l-Arabinofuranose
Reactant of Route 3
l-Arabinofuranose
Reactant of Route 4
l-Arabinofuranose
Reactant of Route 5
l-Arabinofuranose
Reactant of Route 6
l-Arabinofuranose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.